N-benzyl-6-phenylthieno[2,3-d]pyrimidin-4-amine
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Overview
Description
N-benzyl-6-phenylthieno[2,3-d]pyrimidin-4-amine: is a heterocyclic compound with a molecular formula of C19H15N3S and a molecular weight of 317.416 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-6-phenylthieno[2,3-d]pyrimidin-4-amine typically involves multi-step procedures. One common method includes the Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines . This method yields thieno[2,3-d]pyrimidine-4-carboxylic acids, which can be further derivatized to obtain the desired amine compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar catalytic processes and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: N-benzyl-6-phenylthieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction involves replacing one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thieno[2,3-d]pyrimidine-4-carboxylic acids, while substitution reactions can introduce various functional groups onto the thienopyrimidine core .
Scientific Research Applications
Chemistry: N-benzyl-6-phenylthieno[2,3-d]pyrimidin-4-amine is used as an intermediate in the synthesis of other biologically active compounds. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology and Medicine: This compound has shown potential in various biological applications, including antimicrobial, antifungal, analgesic, anti-inflammatory, anticancer, and antioxidant activities . It is also being investigated for its potential use in treating central nervous system disorders .
Industry: In the industrial sector, this compound is used in the development of new materials and as a building block for more complex chemical entities .
Mechanism of Action
The mechanism of action of N-benzyl-6-phenylthieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Thieno[2,3-d]pyrimidine-4-carboxylic acids: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrrolo[2,3-d]pyrimidines: These compounds also have a fused heterocyclic ring system and are known for their diverse pharmacological properties.
Uniqueness: N-benzyl-6-phenylthieno[2,3-d]pyrimidin-4-amine stands out due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
N-benzyl-6-phenylthieno[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3S/c1-3-7-14(8-4-1)12-20-18-16-11-17(15-9-5-2-6-10-15)23-19(16)22-13-21-18/h1-11,13H,12H2,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCYGEOMDUWUJJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C3C=C(SC3=NC=N2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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